molecular formula C16H16N2O B7599834 (1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide

(1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide

Cat. No.: B7599834
M. Wt: 252.31 g/mol
InChI Key: DUEIJYYSQMTOST-LSDHHAIUSA-N
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Description

(1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the phenyl and pyridin-3-ylmethyl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a metal catalyst. Subsequent steps include the functionalization of the cyclopropane ring and the attachment of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain and reactivity allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. The pyridin-3-ylmethyl group may also play a role in binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-phenylcyclopropane-1-carboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its binding properties and reactivity.

    (1R,2R)-2-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide: Lacks the phenyl group, which may influence its overall stability and interactions with biological targets.

Uniqueness

(1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide is unique due to the presence of both the phenyl and pyridin-3-ylmethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This combination allows for versatile interactions with a variety of molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-phenyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(18-11-12-5-4-8-17-10-12)15-9-14(15)13-6-2-1-3-7-13/h1-8,10,14-15H,9,11H2,(H,18,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEIJYYSQMTOST-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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